Superior H1-Receptor Selectivity Over Key In-Class Comparators
Olopatadine hydrochloride exhibits a 1,059-fold selectivity for the H1 receptor (Ki = 31.6 nM) over the H2 receptor (Ki = 100 μM) and a 4,177-fold selectivity over the H3 receptor (Ki = 79.4 μM) [1]. This H1 selectivity is superior to that of other ocular antihistamines, including ketotifen, levocabastine, antazoline, and pheniramine [1]. For comparison, ketotifen has a selectivity ratio of approximately 759:1 for H1:H2 and 1,923:1 for H1:H3 , while levocabastine's H1:H2 selectivity is approximately 377:1 .
| Evidence Dimension | H1 Receptor Selectivity (H1:H2 and H1:H3) |
|---|---|
| Target Compound Data | 1,059-fold (H1:H2), 4,177-fold (H1:H3) |
| Comparator Or Baseline | Ketotifen: 759:1 (H1:H2), 1,923:1 (H1:H3); Levocabastine: 377:1 (H1:H2) |
| Quantified Difference | Olopatadine is approximately 1.4x more H1:H2 selective than ketotifen and 2.8x more H1:H2 selective than levocabastine. For H1:H3, olopatadine is 2.2x more selective than ketotifen. |
| Conditions | In vitro radioligand binding assays using cloned human histamine receptors. |
Why This Matters
Higher receptor selectivity minimizes potential off-target effects (e.g., H2-mediated gastric acid secretion, H3-mediated CNS effects), directly impacting safety and tolerability profiles.
- [1] Abelson, M. B., et al. (1998). Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases. Journal of Ocular Pharmacology and Therapeutics, 14(4), 361-369. View Source
